Introduction: The Quinoline Scaffold and the Significance of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Introduction: The Quinoline Scaffold and the Significance of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
An In-Depth Technical Guide to Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4)
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anticancer, antibacterial, antiviral, and antimalarial properties.[2][3] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore found in many potent antibacterial agents.[1]
This technical guide focuses on a specific derivative, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4). While this compound is primarily available as a research chemical and not extensively characterized in publicly available literature, its structural features suggest significant potential as a building block in drug discovery and as a target for further biological evaluation. The presence of the chloro substituent at the 8-position and the methyl carboxylate at the 7-position offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents.
This guide will provide a comprehensive overview of the known and predicted properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, drawing upon data from closely related analogues to provide a predictive yet scientifically grounded resource.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is presented in the table below. These have been compiled from chemical supplier databases.[2][4]
| Property | Value | Source |
| CAS Number | 948573-54-4 | [2][4] |
| Molecular Formula | C₁₁H₈ClNO₃ | [2][4] |
| Molecular Weight | 237.64 g/mol | [2][4] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, room temperature | [4] |
Structural Information:
Caption: Chemical structure of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Synthesis Methodology: A Predictive Approach via Gould-Jacobs Cyclization
The following proposed synthetic pathway is based on the successful synthesis of structurally similar compounds, such as 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, as reported by Pintilie et al. (2010).[1]
Caption: Proposed synthetic workflow for Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate.
Experimental Protocol (Analogous)
The following is a detailed, step-by-step methodology adapted from the synthesis of related compounds.[1] Researchers should consider this a starting point for optimization.
Step 1 & 2: Synthesis of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a distillation condenser, combine one equivalent of methyl 3-amino-2-chlorobenzoate and one equivalent of diethyl ethoxymethylenemalonate (EMME).
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Condensation: Heat the mixture with stirring to approximately 130 °C. Ethanol will begin to distill off. Continue heating for 1.5-2 hours until the evolution of ethanol ceases.
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Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250-260 °C) for 30-45 minutes.
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Work-up: Allow the reaction mixture to cool. The product will precipitate. Filter the solid, wash with a suitable solvent like acetone, and dry to obtain the crude ethyl ester.
Step 3: Hydrolysis to the Carboxylic Acid
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Saponification: Suspend the crude ethyl ester in a solution of aqueous sodium hydroxide (e.g., 2N).
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Reaction: Heat the mixture to reflux with stirring for 2-3 hours.
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Isolation: After cooling, filter the solution to remove any unreacted starting material. Acidify the filtrate to a pH of approximately 4-5 with hydrochloric acid. The carboxylic acid will precipitate.
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Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 4: Methyl Esterification
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Reaction Setup: Suspend the carboxylic acid in methanol.
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Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution. The methyl ester may precipitate or can be extracted with an organic solvent like dichloromethane.
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Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.
Spectral Characterization (Predictive)
As experimental spectra for the title compound are not available, this section provides predicted spectral data based on the analysis of closely related structures reported in the literature.[1][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the quinoline core and the methyl ester. The chemical shifts (δ) are predicted in ppm relative to a TMS standard.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 | s | H-2 |
| ~8.1 | d | H-5 |
| ~7.6 | d | H-6 |
| ~3.9 | s | -OCH₃ |
| ~12.0 | br s | N-H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-4 (C=O) |
| ~166 | C=O (ester) |
| ~148 | C-8a |
| ~140 | C-2 |
| ~138 | C-7 |
| ~127 | C-5 |
| ~125 | C-6 |
| ~123 | C-4a |
| ~118 | C-8 |
| ~109 | C-3 |
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1660 | C=O stretch (keto) |
| ~1610 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
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Predicted [M+H]⁺: 238.02
Potential Applications in Drug Discovery
The structural features of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The broader class of quinoline derivatives has demonstrated significant activity in several key therapeutic areas.
Anticancer Potential
Numerous quinoline derivatives have been investigated for their anticancer properties.[3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The 8-chloro substitution on the quinoline ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.
Antiviral Activity
The 4-oxo-1,4-dihydroquinoline scaffold is also present in compounds with demonstrated antiviral activity, including against HIV.[3] These compounds can act as inhibitors of viral enzymes such as integrase. Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate could serve as a starting point for the development of novel antiviral agents through modification of the ester group or substitution at the N-1 position.
Antibacterial Applications
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a cornerstone of the quinolone class of antibiotics. While the title compound is a 7-carboxylate, its structural similarity suggests that it could be a precursor for the synthesis of novel antibacterial agents. The 8-chloro substituent is a feature found in some potent antibacterial quinolones, suggesting this moiety is compatible with antibacterial activity.[1]
Conclusion
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a fascinating molecule with significant untapped potential in the field of medicinal chemistry. While detailed experimental data for this specific compound remains to be published, its structural relationship to a wide range of biologically active quinoline derivatives makes it a compelling target for further investigation. This guide has provided a predictive yet scientifically grounded overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers looking to explore the therapeutic possibilities of this and related compounds. The synthetic routes and spectral predictions outlined herein provide a solid foundation for initiating laboratory work on this promising research chemical.
References
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Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745-748. [Link]
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Al-Dweik, M. R., Zahra, J. A., Khanfar, M. A., El-Abadelah, M. M., Zeller, K.-P., & Voelter, W. (2008). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie - Chemical Monthly, 140(2), 221–226. [Link]
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Tavakkoli, M., Zare, M., Mohebbi, S., Ghasemi, S., & Fassihi, A. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124632. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]
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Lead Sciences. (n.d.). Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link]
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